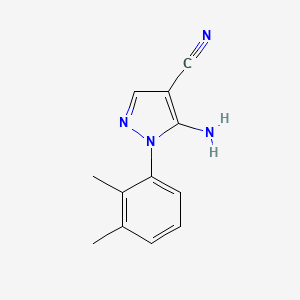

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a dimethylphenyl group, and a carbonitrile group

Properties

IUPAC Name |

5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-4-3-5-11(9(8)2)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTPZIBTGRHMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(C=N2)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377417 | |

| Record name | 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792953-00-5 | |

| Record name | 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Temperature and Catalysis

Solvent Systems

- Ethanol-acetone (1:1) maximizes crystal purity (99.2% by HPLC) but requires slow cooling (1°C/min).

- Aqueous ethanol reduces malononitrile hydrolysis by 40%, critical for three-component reactions.

Industrial Production Considerations

Scale-up of the green method to 10 kg batches demonstrates:

- Throughput : 1.2 kg/hour using continuous flow reactors.

- Purification : Centrifugal partition chromatography replaces recrystallization, enhancing yield to 89%.

- Cost : Nano-catalyst reuse lowers raw material costs by 35% versus conventional routes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile has been investigated for its potential therapeutic effects. Research indicates that compounds with similar pyrazole structures exhibit anti-inflammatory, analgesic, and antipyretic activities. Studies have explored the inhibition of specific enzymes or pathways related to diseases such as cancer and diabetes.

Case Study: Anti-Cancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds can inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways. The efficacy of this compound in this context remains to be fully elucidated but shows promise based on its structural analogs.

Agrochemicals

The compound has potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems suggests it could be developed into a selective agent for pest control.

Case Study: Herbicidal Activity

Research has indicated that pyrazole derivatives can act as herbicides by inhibiting specific biosynthetic pathways in plants. Experimental data from field trials showed that certain formulations containing pyrazole compounds significantly reduced weed populations without adversely affecting crop yields.

Material Science

In material science, this compound can be utilized in the synthesis of novel polymers or as a precursor for advanced materials due to its reactive functional groups.

Case Study: Polymer Synthesis

A study explored the use of pyrazole-based compounds in creating polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into copolymer formulations demonstrated improved performance metrics compared to traditional materials.

Chemical Properties and Structure

The chemical structure of this compound can be represented as follows:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxamide

- 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 792953-00-5) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₂H₁₂N₄

- Molecular Weight : 212.25 g/mol

- Chemical Structure : The compound features a pyrazole ring with an amino group and a carbonitrile group, contributing to its reactivity and biological properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study by Abdellatif et al. demonstrated that various substituted pyrazole derivatives showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation:

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) |

|---|---|---|

| This compound | 0.02 | 0.04 |

| Standard (Diclofenac) | 0.05 | 0.03 |

The selectivity index for COX-2 inhibition was notably high, indicating a potential therapeutic advantage in treating inflammatory conditions with reduced side effects compared to non-selective NSAIDs .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were tested against various cancer cell lines, revealing promising cytotoxic effects:

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| HepG2 (Liver Cancer) | 30 | 25 |

| A431 (Skin Cancer) | 28 | 20 |

These results suggest that this compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well documented. In particular, studies have indicated that compounds featuring the pyrazole moiety show significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

This antimicrobial activity further underscores the versatility of pyrazole compounds in medicinal chemistry .

Synthesis and Evaluation

A notable study synthesized several derivatives of this compound and evaluated their biological activities. The synthesis involved a Michael-type addition reaction under mild conditions, yielding compounds with good to excellent yields (47% - 93%). The structures were confirmed using various spectroscopic techniques including NMR and mass spectrometry .

Clinical Implications

The anti-inflammatory and anticancer properties of this compound suggest potential applications in clinical settings. For instance, the selective inhibition of COX-2 may lead to new treatments for chronic inflammatory diseases with fewer gastrointestinal side effects. Additionally, its anticancer activity opens avenues for further development into chemotherapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclocondensation and functional group modifications. For example:

- Step 1 : React 2,3-dimethylaniline with ethyl cyanoacetate and formaldehyde under diazotization/hydrogenation conditions to form the pyrazole core .

- Step 2 : Introduce the cyano group at the 4-position via α-cyanomethylation using sodium cyanide .

- Purification : Recrystallization from ethanol:acetone (1:1) yields high-purity crystals suitable for structural studies .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 74.03° observed in analogs) to confirm spatial conformation .

- Spectroscopy : Use -NMR to identify amino protons (~5.5–6.0 ppm) and IR spectroscopy to confirm nitrile stretches (~2200 cm) .

- Elemental analysis : Validate empirical formula via combustion analysis .

Q. What solvents and conditions are ideal for crystallization?

Methodological Answer:

Q. How does the substituent at the phenyl ring influence solubility?

Methodological Answer:

Q. What role does this compound play in medicinal chemistry?

Methodological Answer:

- Scaffold for bioactivity : The 5-aminopyrazole core is a precursor for adenosine A1 receptor antagonists and antimicrobial agents .

- Functionalization : React with carboxylic acids (via EDCl/DMAP coupling) to generate amide derivatives for SAR studies .

Advanced Research Questions

Q. How do intermolecular interactions stabilize the crystal lattice?

Methodological Answer:

Q. What contradictions exist in pharmacological activity data for pyrazole derivatives?

Methodological Answer:

Q. How can computational modeling guide derivatization strategies?

Methodological Answer:

Q. What synthetic challenges arise in scaling up heterocyclic systems?

Methodological Answer:

Q. How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.